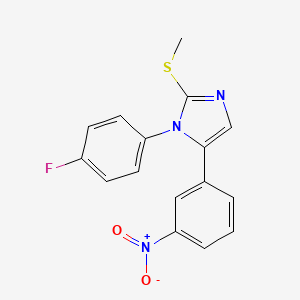
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, also known as 1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole:
Pharmaceutical Applications
Antimicrobial Agents: This compound has shown potential as an antimicrobial agent due to its imidazole core, which is known for its ability to inhibit the growth of various bacteria and fungi. The presence of fluorine and nitro groups enhances its antimicrobial properties by increasing its lipophilicity and electron-withdrawing capacity, respectively .
Anticancer Research: The compound’s structural features, such as the imidazole ring and the nitro group, make it a candidate for anticancer research. These features can interact with cellular targets to induce apoptosis in cancer cells. Studies have explored its efficacy against different cancer cell lines .
Material Science
Organic Semiconductors: The compound’s conjugated system and electron-withdrawing groups make it suitable for use in organic semiconductors. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronics .
Photocatalysis: Due to its unique electronic properties, this compound can act as a photocatalyst in various chemical reactions. It can be used to degrade pollutants in water or air, offering a sustainable solution for environmental remediation .
Chemical Synthesis
Building Block for Complex Molecules: The compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Ligand in Coordination Chemistry: The imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes. These complexes have applications in catalysis, material science, and medicinal chemistry .
Biological Studies
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .
Protein Interaction Studies: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions. This can help in understanding protein functions and in the development of new drugs targeting specific proteins .
Environmental Science
Pollutant Detection: The compound can be used in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in the environment makes it suitable for monitoring air and water quality .
Biodegradation Studies: Research on the biodegradation of this compound can provide insights into its environmental impact and the development of methods for its safe disposal or degradation .
Agricultural Applications
Pesticide Development: The compound’s antimicrobial properties can be harnessed in the development of new pesticides. It can help protect crops from bacterial and fungal infections, contributing to sustainable agriculture .
Plant Growth Regulation: Studies have explored the compound’s potential as a plant growth regulator. Its ability to interact with plant hormones can be used to enhance crop yield and quality .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABARIWRRLYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)
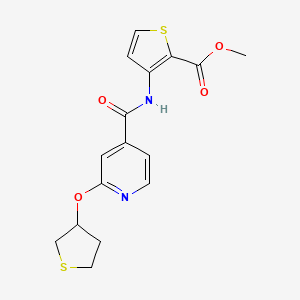
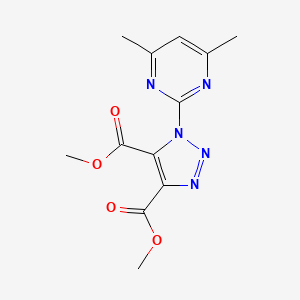

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)
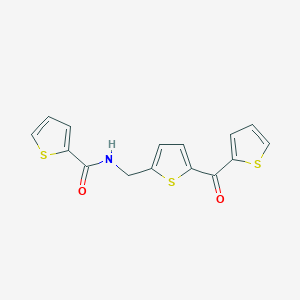
![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)


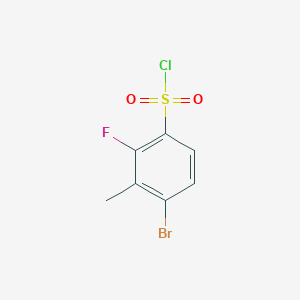
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)
![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)
![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)